Cas no 67472-44-0 (4-Hydroxymethylbenzenesulfonamide)

4-Hydroxymethylbenzenesulfonamide is a sulfonamide derivative characterized by the presence of a hydroxymethyl functional group attached to the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its dual reactivity, offering both sulfonamide and benzylic alcohol functionalities. The hydroxymethyl group enhances solubility and provides a versatile handle for further chemical modifications, such as esterification or etherification. Its sulfonamide moiety contributes to potential biological activity, making it a valuable intermediate in drug development. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its structural features make it suitable for applications in medicinal chemistry and as a building block for more complex molecules.
4-Hydroxymethylbenzenesulfonamide structure
67472-44-0 structure
Product Name:4-Hydroxymethylbenzenesulfonamide
CAS No:67472-44-0
MF:C7H9NO3S
MW:187.216260671616
MDL:MFCD00837254
CID:394785
PubChem ID:10081162
Update Time:2025-08-04

4-Hydroxymethylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 4-(hydroxymethyl)-
    • 4-(hydroxymethyl)benzenesulfonamide
    • 4-Hydroxymethylbenzenesulfonamide
    • Benzenesulfonamide, 4-(hydroxymethyl)- (9CI)
    • N16854
    • UULCVOIRJRJPQS-UHFFFAOYSA-N
    • AKOS013568796
    • BDBM10876
    • SCHEMBL1009797
    • AS-77054
    • aromatic/heteroaromatic sulfonamide 21
    • 4-Hydroxymethyl-benzenesulfonamide
    • CS-0238163
    • 7TZ9W97FYX
    • JMC523116 Compound 20
    • JMC522226 Compound 20
    • 4-(hydroxymethyl)benzene-1-sulfonamide
    • MFCD00837254
    • 4-(Hydroxymethyl)benzene-sulfonamide
    • EN300-190936
    • Z1216814349
    • DTXSID50435262
    • PD181862
    • 67472-44-0
    • CHEMBL6919
    • 4-sulfamoylbenzyl alcohol
    • 4-hydroxymethyl-benzene-sulphonamide
    • DB-123099
    • MDL: MFCD00837254
    • Inchi: 1S/C7H9NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2,(H2,8,10,11)
    • InChI Key: UULCVOIRJRJPQS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(CO)=CC=1)(N)(=O)=O

Computed Properties

  • Exact Mass: 187.03037
  • Monoisotopic Mass: 187.03031432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 88.8Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 406.2±47.0 °C at 760 mmHg
  • Flash Point: 199.5±29.3 °C
  • PSA: 80.39
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

4-Hydroxymethylbenzenesulfonamide Security Information

4-Hydroxymethylbenzenesulfonamide Pricemore >>

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4-Hydroxymethylbenzenesulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:67472-44-0)4-Hydroxymethylbenzenesulfonamide
Order Number:A1046850
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:23
Price ($):290.0
Email:sales@amadischem.com

Additional information on 4-Hydroxymethylbenzenesulfonamide

Introduction to 4-Hydroxymethylbenzenesulfonamide (CAS No. 67472-44-0)

4-Hydroxymethylbenzenesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 67472-44-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonamides, which are well-known for their broad spectrum of biological activities and utility in medicinal chemistry. The structural motif of 4-Hydroxymethylbenzenesulfonamide incorporates both a hydroxymethyl group and a sulfonamide moiety, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The molecular structure of 4-Hydroxymethylbenzenesulfonamide consists of a benzene ring substituted at the para position with both a hydroxymethyl group (–CH₂OH) and a sulfonamide group (–SO₂NH₂). This dual functionality imparts unique reactivity and binding properties, which have been exploited in various chemical and biological contexts. The sulfonamide group, in particular, is a cornerstone in drug design due to its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. The presence of the hydroxymethyl group further enhances its synthetic utility, allowing for further derivatization through oxidation, esterification, or other functionalization reactions.

In recent years, 4-Hydroxymethylbenzenesulfonamide has been studied as a key intermediate in the development of novel pharmaceutical agents. Its structural features make it an attractive scaffold for designing molecules with antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of this compound have been investigated for their potential to inhibit specific enzymatic pathways implicated in disease progression. The hydroxymethyl group can be easily modified to introduce additional pharmacophores, while the sulfonamide moiety remains intact to maintain essential biological interactions.

One of the most compelling aspects of 4-Hydroxymethylbenzenesulfonamide is its role in medicinal chemistry research. Researchers have leveraged its structural framework to develop compounds that exhibit selective binding to target proteins. This selectivity is crucial for minimizing side effects and improving therapeutic efficacy. Furthermore, the compound’s solubility profile and metabolic stability have been optimized through structural modifications, enhancing its suitability for clinical applications.

The synthesis of 4-Hydroxymethylbenzenesulfonamide typically involves multi-step organic reactions starting from commercially available precursors such as benzene derivatives. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies are critical for producing sufficient quantities of the compound for both research and potential industrial use.

Recent advancements in computational chemistry have also contributed to the understanding of 4-Hydroxymethylbenzenesulfonamide’s reactivity and interaction with biological targets. Molecular modeling studies have provided insights into how modifications at the hydroxymethyl and sulfonamide positions can fine-tune binding affinity and selectivity. These computational approaches are complemented by experimental validations, ensuring that theoretical predictions align with empirical observations.

The pharmaceutical industry has shown particular interest in 4-Hydroxymethylbenzenesulfonamide due to its potential as a lead compound for drug discovery programs. Its versatility allows chemists to explore diverse chemical space rapidly, accelerating the identification of novel therapeutic agents. Additionally, its well-documented synthetic routes facilitate scalability, which is essential for transitioning from laboratory-scale preparations to larger-scale production.

Beyond pharmaceutical applications, 4-Hydroxymethylbenzenesulfonamide has found utility in other scientific domains. For example, it serves as a building block in materials science, where sulfonamides are incorporated into polymers and coatings due to their thermal stability and chemical resistance. Its derivatives have also been explored in agrochemical formulations, demonstrating efficacy as growth regulators or pest deterrents.

The environmental impact of 4-Hydroxymethylbenzenesulfonamide has also been evaluated in recent studies. Researchers have assessed its biodegradability and ecotoxicity profiles to ensure that its use does not pose undue risks to ecosystems. These assessments are part of broader efforts to promote sustainable chemical practices and minimize environmental footprint.

In conclusion,4-Hydroxymethylbenzenesulfonamide (CAS No. 67472-44-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals, materials science, and environmental chemistry. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance as a valuable chemical entity in modern science.

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Amadis Chemical Company Limited
(CAS:67472-44-0)4-Hydroxymethylbenzenesulfonamide
A1046850
Purity:99%
Quantity:1g
Price ($):290.0
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